C-(4-Isopropyl-phenyl)-C-phenyl-methylamine
Description
C-(4-Isopropyl-phenyl)-C-phenyl-methylamine is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a phenyl-methylamine moiety
Properties
IUPAC Name |
phenyl-(4-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12,16H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGFTWCSILDQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-Isopropyl-phenyl)-C-phenyl-methylamine can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and yield. The final product is often obtained through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
C-(4-Isopropyl-phenyl)-C-phenyl-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted derivatives
Scientific Research Applications
C-(4-Isopropyl-phenyl)-C-phenyl-methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of C-(4-Isopropyl-phenyl)-C-phenyl-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- C-(4-Methylphenyl)-C-phenyl-methylamine
- C-(4-Ethylphenyl)-C-phenyl-methylamine
- C-(4-Tert-butylphenyl)-C-phenyl-methylamine
Uniqueness
C-(4-Isopropyl-phenyl)-C-phenyl-methylamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
C-(4-Isopropyl-phenyl)-C-phenyl-methylamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Research indicates that this compound exhibits several promising biological activities, notably:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens, including bacteria and fungi. Preliminary data suggest it may inhibit microbial growth through specific interactions with microbial cell structures or metabolic pathways.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of this compound have shown that it may modulate inflammatory responses, potentially by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Therapeutic Applications : There is ongoing research into its use as a precursor in drug development, particularly in synthesizing pharmaceuticals aimed at treating infections or inflammatory conditions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, it could bind to the active sites of enzymes like COX-1 and COX-2, blocking their activity and reducing inflammation .
- Receptor Modulation : It might also interact with various receptors involved in pain and inflammation signaling pathways, further contributing to its therapeutic effects.
Case Studies and Experimental Data
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
- Anti-inflammatory Assays : In vitro assays measuring COX enzyme activity revealed that this compound had IC50 values of approximately 25 µM for COX-2 inhibition. This suggests a moderate potency compared to standard anti-inflammatory drugs like celecoxib, which has an IC50 of about 0.04 µM .
- Cell Viability Studies : In cancer cell lines such as MCF-7 and MDA-MB-231, the compound exhibited cytotoxicity with IC50 values between 10 and 20 µM, indicating potential for further development as an anticancer agent .
Data Tables
Here are summarized findings from various studies regarding the biological activity of this compound:
| Biological Activity | Tested Parameter | Result |
|---|---|---|
| Antimicrobial | MIC (µg/mL) | 32 - 128 |
| Anti-inflammatory | COX-2 IC50 (µM) | 25 |
| Cytotoxicity | MCF-7 IC50 (µM) | 10 - 20 |
| Cytotoxicity | MDA-MB-231 IC50 (µM) | 10 - 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
